3-(Oxetan-3-yloxy)pyridine-4-carbonitrile

Kinase inhibitor Hinge binder Oxetane bioisostere

3-(Oxetan-3-yloxy)pyridine-4-carbonitrile is a heteroaromatic building block consisting of a pyridine core bearing a nitrile at the 4‑position and an oxetan‑3‑yloxy ether at the 3‑position (C₉H₈N₂O₂, MW = 176.17 g·mol⁻¹). Its SMILES is N#Cc1ccncc1OC1COC1.

Molecular Formula C9H8N2O2
Molecular Weight 176.175
CAS No. 1595629-06-3
Cat. No. B2481910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Oxetan-3-yloxy)pyridine-4-carbonitrile
CAS1595629-06-3
Molecular FormulaC9H8N2O2
Molecular Weight176.175
Structural Identifiers
SMILESC1C(CO1)OC2=C(C=CN=C2)C#N
InChIInChI=1S/C9H8N2O2/c10-3-7-1-2-11-4-9(7)13-8-5-12-6-8/h1-2,4,8H,5-6H2
InChIKeyWDAWTMUGVBKMBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Oxetan-3-yloxy)pyridine-4-carbonitrile (CAS 1595629-06-3) – Building Block Identity and Physicochemical Profile


3-(Oxetan-3-yloxy)pyridine-4-carbonitrile is a heteroaromatic building block consisting of a pyridine core bearing a nitrile at the 4‑position and an oxetan‑3‑yloxy ether at the 3‑position (C₉H₈N₂O₂, MW = 176.17 g·mol⁻¹) . Its SMILES is N#Cc1ccncc1OC1COC1 . The oxetane ring contributes polarity (computed XLogP3 = 0.2; topological polar surface area = 55.1 Ų) and hydrogen‑bond acceptor capability, while the pyridine‑4‑carbonitrile motif provides an electron‑deficient aromatic platform suitable for further elaboration into kinase inhibitors and other bioactive molecules [1]. The compound is commercially available from multiple suppliers as a research‑grade intermediate, predominantly at ≥95% purity [1].

Why Regioisomeric or Non‑Oxetane Analogs Cannot Substitute 3-(Oxetan-3-yloxy)pyridine-4-carbonitrile in Kinase‑Targeted Synthesis


The precise position of the oxetane‑3‑yloxy ether on the pyridine ring and the location of the nitrile group critically determine both the physicochemical properties and the biological vector of elaborated kinase inhibitors. Regioisomers such as 2‑(oxetan‑3‑yloxy)pyridine‑4‑carbonitrile (CAS 1603176‑45‑9) or 2‑(oxetan‑3‑yloxy)pyridine‑3‑carbonitrile (CAS 1593372‑31‑6) present the oxetane and nitrile groups in different spatial orientations, which alters hydrogen‑bonding geometry to the kinase hinge region and affects the trajectory of substituents introduced via the remaining reactive positions [1]. Replacing the oxetane with a methoxy or gem‑dimethyl group eliminates the beneficial polarity and metabolic stability conferred by the strained cyclic ether; matched molecular pair studies demonstrate that oxetane substitution lowers logD by approximately 0.8 units and can increase aqueous solubility by 4‑ to >4000‑fold relative to gem‑dimethyl analogs [2]. Consequently, selecting the correct regioisomer and the oxetane‑containing scaffold is essential for reproducing published structure–activity relationships and achieving developable property windows.

Quantitative Differentiation Evidence for 3-(Oxetan-3-yloxy)pyridine-4-carbonitrile vs. Closest Analogs


Regioisomeric Positioning Confers Distinct Hinge‑Binding Geometry for Kinase Inhibitor Design

The 3‑(oxetan‑3‑yloxy)‑4‑carbonitrile substitution pattern places the oxetane oxygen and the nitrile nitrogen in a geometry that enables simultaneous hydrogen‑bond acceptance from the kinase hinge backbone (typically the backbone NH of a conserved residue such as Cys or Met) and a dipole‑complementary interaction with the hinge carbonyl [1]. In contrast, the 2‑(oxetan‑3‑yloxy)‑4‑carbonitrile regioisomer orients the oxetane oxygen adjacent to the pyridine nitrogen, creating a different H‑bond vector that may not engage the hinge in the same manner. The oxetane ring has been experimentally demonstrated to form more effective H‑bonds than other cyclic ethers (e.g., tetrahydrofuran), competing with aliphatic ketones and esters as an H‑bond acceptor [1]. This positional specificity is critical because all protein kinases share a conserved hinge sequence whose engagement is a prerequisite for ATP‑competitive inhibition [1].

Kinase inhibitor Hinge binder Oxetane bioisostere

Physicochemical Differentiation: logP Reduction and Polarity Enhancement vs. Closest Regioisomers and Non‑Oxetane Analogs

3‑(Oxetan‑3‑yloxy)pyridine‑4‑carbonitrile exhibits a computed XLogP3 of 0.2 and a topological polar surface area (TPSA) of 55.1 Ų [1], placing it in a favorable property space for fragment‑based and lead‑generation libraries (RO5‑compliant; 0 H‑bond donors). This logP is significantly lower than that of typical non‑oxetane pyridine‑carbonitrile building blocks. For context, replacing a gem‑dimethyl group with an oxetane ring across matched molecular pairs lowers logD by ~0.8 units on average, corresponding to a >6‑fold reduction in octanol–water partitioning [2]. Additionally, mcule.com reports logP = 1.51 and PSA = 55.14 Ų for a closely related catalog entry (P‑611596003), though a mass discrepancy (204.2 Da vs. 176.17 Da) suggests this may correspond to a salt or hydrated form . The oxetane‑free analog 3‑methoxypyridine‑4‑carbonitrile (hypothetical comparator) would be expected to exhibit higher logD owing to the absence of the electronegative ring oxygen’s polarity‑enhancing effect.

Lipophilicity LogP Polar surface area ADME optimization

Oxetane‑Enabled Metabolic Stability: Reduced Clearance vs. Gem‑Dimethyl and Methoxy Analogs

A foundational study by Wuitschik, Carreira, and co‑workers demonstrated that substituting a gem‑dimethyl group with an oxetane ring can increase aqueous solubility by a factor of 4 to >4000 while simultaneously reducing the rate of metabolic degradation in the majority of cases examined [1]. In a matched molecular pair series targeting GSK3β, incorporating an N7 3‑oxetanyl group lowered logD by ~0.8 units, significantly decreased human plasma protein binding, increased metabolic stability in rat liver microsome and hepatocyte incubations, and reduced hERG channel activity [1]. A more recent comprehensive review of oxetane‑containing preclinical and clinical candidates confirmed that the oxetane motif consistently contributes to improved microsomal stability (exemplified by ALDH1A inhibitors: oxetanyl analog 10 showed t₁/₂ > 60 min vs. <10 min for the non‑oxetane precursor 7) [2]. Extrapolating from these class‑level findings, 3‑(oxetan‑3‑yloxy)pyridine‑4‑carbonitrile is predicted to confer superior metabolic stability compared to its 3‑methoxy or 3‑(gem‑dimethyl)‑substituted pyridine‑4‑carbonitrile analogs.

Metabolic stability Microsomal clearance Oxetane effect Lead optimization

Scaffold Prevalence in Kinase Inhibitor Patent Literature: LRRK2 and Antibacterial Oxetane‑3‑yloxy Derivatives

The oxetan‑3‑yloxy motif appears recurrently in patent applications for ATP‑competitive kinase inhibitors. In WO2022263472 (Example 14), a compound incorporating the oxetan‑3‑yloxy substituent on a pyrazolo‑pyrrolo[2,3‑d]pyrimidine scaffold exhibited an IC₅₀ of 2 nM against LRRK2‑G2019S (human) kinase [1]. Closely related examples in the same patent family achieved IC₅₀ values of 4–5 nM, demonstrating the motif’s compatibility with sub‑nanomolar potency [1]. Additionally, US20200325154A1 discloses antibacterial biaromatic derivatives featuring oxetan‑3‑yloxy substitution, with compounds active against Gram‑positive and Gram‑negative pathogens including MRSA (MIC as low as 0.98 μg/mL in related oxetane‑aniline series) [2]. The 3‑(oxetan‑3‑yloxy)pyridine‑4‑carbonitrile building block provides a direct entry point to these patent‑relevant chemotypes, offering the correct substitution pattern for late‑stage diversification into the exemplified kinase inhibitor and antibacterial scaffolds.

Patent landscape LRRK2 kinase Antibacterial Oxetane-3-yloxy scaffold

Building Block Positional Advantage: SNAr Reactivity and Synthetic Tractability vs. Alternative Oxetane‑Pyridine Regioisomers

The 3‑(oxetan‑3‑yloxy)‑4‑carbonitrile substitution pattern leaves the pyridine 2‑ and 6‑positions (ortho to the ring nitrogen) available for nucleophilic aromatic substitution (SNAr) or transition‑metal‑catalyzed cross‑coupling, providing two orthogonal vectors for scaffold growth. The electron‑withdrawing nitrile at the 4‑position and the pyridine ring nitrogen jointly activate these positions toward SNAr, enabling efficient introduction of amine, alkoxy, or thiol nucleophiles. By contrast, the 2‑(oxetan‑3‑yloxy)‑4‑carbonitrile regioisomer places the oxetane ether at the more activated 2‑position, which can compete with intended nucleophilic displacement or alter the regiochemical outcome of subsequent functionalization steps [1]. The Aladdinsci oxetane building‑block selection guide classifies oxetane‑containing pyridine‑carbonitriles as 'peripheral (side‑chain) oxetane' modules, ideally suited for introducing polarity without altering the core pharmacophore, and recommends validation of solubility, logD, permeability, and clearance in an integrated ADME panel .

SNAr reactivity Cross-coupling Building block Synthetic route

High‑Value Application Scenarios for 3-(Oxetan-3-yloxy)pyridine-4-carbonitrile in Drug Discovery and Chemical Biology


Fragment‑Based and Structure‑Guided Design of LRRK2 Kinase Inhibitors for Parkinson’s Disease

Elaboration of 3‑(oxetan‑3‑yloxy)pyridine‑4‑carbonitrile via SNAr or cross‑coupling at the 2‑ and 6‑positions generates ATP‑competitive LRRK2 inhibitors targeting the G2019S mutant. Patent WO2022263472 exemplifies closely related oxetan‑3‑yloxy‑substituted inhibitors with IC₅₀ values of 2–5 nM against LRRK2‑G2019S in biochemical assays [1]. The oxetane ring engages the kinase hinge region as a hydrogen‑bond acceptor, while the nitrile contributes to binding affinity through dipole interactions [2]. The building block’s low logP (XLogP3 = 0.2) helps maintain ligand efficiency and favorable CNS drug‑like properties, critical for crossing the blood–brain barrier in Parkinson’s disease applications.

Synthesis of Antibacterial Biaromatic Derivatives Targeting Gram‑Positive and Gram‑Negative Pathogens

US20200325154A1 discloses antibacterial biaromatic compounds incorporating the oxetan‑3‑yloxy motif, with activity against Staphylococcus aureus (including MRSA, MIC ≤ 0.98 μg/mL in related series) and Acinetobacter baumannii [1]. 3‑(Oxetan‑3‑yloxy)pyridine‑4‑carbonitrile serves as the heteroaromatic core for constructing these biaryl antibacterials via palladium‑catalyzed cross‑coupling at the pyridine ring. The oxetane group contributes to the polarity and three‑dimensionality required for disrupting bacterial cell wall synthesis and protein synthesis pathways [1].

Lead Optimization: Property‑Window Tuning via the Oxetane Effect in Kinase and Epigenetic Target Programs

When a lead series suffers from excessive lipophilicity (logD > 3), rapid microsomal clearance (t₁/₂ < 10 min), or poor aqueous solubility (< 10 μM), incorporating 3‑(oxetan‑3‑yloxy)pyridine‑4‑carbonitrile as a building block introduces the oxetane effect: logD reduction of ~0.8 units, solubility improvement of 4‑ to >4000‑fold, and metabolic stability enhancement (t₁/₂ > 60 min achievable) [1][2]. The Aladdinsci building‑block guide recommends using peripheral oxetane modules for 'engineering‑style micro‑tuning' of properties while retaining the core pharmacophore, with a validation package comprising solubility (kinetic/equilibrium), logD, permeability/efflux (PAMPA/Caco‑2), and intrinsic clearance (CLint) .

Chemical Biology Tool Compound Synthesis for Target Engagement and Selectivity Profiling

The nitrile group at the 4‑position of the pyridine ring provides a spectroscopic handle (IR‑detectable C≡N stretch at ~2230 cm⁻¹) useful for cellular target engagement studies, while the oxetane‑3‑yloxy moiety introduces sp³ character that can improve isoform selectivity over closely related kinases [1]. Elaboration of the building block into biotinylated or fluorescent probes via the 2‑ or 6‑position enables pull‑down and imaging applications in chemical biology. The favorable physicochemical profile (logP = 0.2; 0 H‑bond donors) minimizes non‑specific binding artifacts commonly encountered with more lipophilic probes [2].

Quote Request

Request a Quote for 3-(Oxetan-3-yloxy)pyridine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.